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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)benzimidazole

Cat. No.: B1330224 Get Quote

An In-depth Technical Guide to 1-(2-
Hydroxyethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and spectral data of 1-(2-Hydroxyethyl)benzimidazole. This document is intended

for researchers, scientists, and professionals in drug development, offering a consolidated

resource for understanding the fundamental characteristics of this heterocyclic compound. All

quantitative data is presented in structured tables for ease of reference and comparison.

Molecular Structure and Identification
1-(2-Hydroxyethyl)benzimidazole, a derivative of benzimidazole, is characterized by a

hydroxyethyl group attached to one of the nitrogen atoms of the benzimidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)ethan-1-ol[1][2]

Synonyms: 1-(2-hydroxyethyl)benzimidazole, 2-(benzimidazol-1-yl)ethanol, 1H-

Benzimidazole-1-ethanol[1]

Molecular Formula: C₉H₁₀N₂O[1][2]
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CAS Number: 6340-03-0[1][2]

The molecular structure of 1-(2-Hydroxyethyl)benzimidazole is depicted in the following

diagram:

Caption: Molecular Structure of 1-(2-Hydroxyethyl)benzimidazole.

Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Hydroxyethyl)benzimidazole is

provided in the table below.

Property Value Reference

Molecular Weight 162.19 g/mol [1][2]

Appearance Light yellow to brown solid [3]

Melting Point 152-154 °C [3][4]

Boiling Point 428.6 ± 28.0 °C (Predicted) [3][4]

Density 1.293 g/cm³ (Predicted) [3]

pKa 11.79 ± 0.10 (Predicted) [3]

Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of 1-(2-
Hydroxyethyl)benzimidazole.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Hydroxyethyl)benzimidazole exhibits characteristic absorption bands

corresponding to its functional groups. While a detailed spectrum is not provided, typical

vibrational frequencies for the key functional groups are expected.
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Functional Group Expected Wavenumber (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)

N-H Stretch (Imidazole) Not present due to substitution at N-1

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-3000

C=N Stretch (Imidazole) ~1620

C=C Stretch (Aromatic) 1450-1600

C-O Stretch (Alcohol) 1050-1260

Note: The above table is based on general spectroscopic principles and not on specific

experimental data from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data were not available in the initial search. However, a

predicted NMR analysis would suggest the following proton and carbon environments.

Predicted ¹H NMR Chemical Shifts:

Aromatic Protons (4H): δ 7.2-7.8 ppm

Imidazole Proton (1H): δ ~8.0 ppm

-CH₂-N- (2H): δ ~4.3 ppm

-CH₂-OH (2H): δ ~3.8 ppm

-OH (1H): Variable, dependent on solvent and concentration

Predicted ¹³C NMR Chemical Shifts:

Aromatic & Imidazole Carbons: δ 110-155 ppm

-CH₂-N-: δ ~50 ppm
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-CH₂-OH: δ ~60 ppm

Note: These are predicted values and require experimental verification.

Mass Spectrometry
The electron ionization mass spectrum of benzimidazole derivatives typically shows a

prominent molecular ion peak.[5] For 1-(2-Hydroxyethyl)benzimidazole (C₉H₁₀N₂O), the

molecular ion peak (M⁺) would be observed at m/z 162.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of 1-(2-
Hydroxyethyl)benzimidazole were not explicitly found in the provided search results.

However, a general synthetic approach for similar benzimidazole derivatives involves the

condensation reaction between o-phenylenediamine and a suitable carboxylic acid or

aldehyde.[6] For the synthesis of 1-(2-Hydroxyethyl)benzimidazole, a plausible route would

be the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related derivative, or

the alkylation of benzimidazole with 2-chloroethanol.

A generalized workflow for a potential synthesis is outlined below:
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Generalized Synthesis Workflow

Starting Materials

Reaction and Work-up

Purification

Characterization

o-Phenylenediamine

Condensation / Alkylation Reaction
(with appropriate solvent and catalyst)

3-Hydroxypropanoic Acid Derivative
 or 2-Haloethanol

Aqueous Work-up
(Neutralization, Extraction)

Recrystallization / Column Chromatography

Spectroscopic Analysis
(NMR, IR, MS)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and characterization of 1-(2-
Hydroxyethyl)benzimidazole.

Conclusion
This technical guide has summarized the core molecular and physicochemical properties of 1-
(2-Hydroxyethyl)benzimidazole based on currently available public data. While fundamental

identifying information is well-documented, a significant opportunity exists for further research

to publish detailed experimental protocols and comprehensive spectroscopic data. Such

information would be invaluable to the scientific community, particularly those in medicinal
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chemistry and drug development, to facilitate further investigation and application of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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